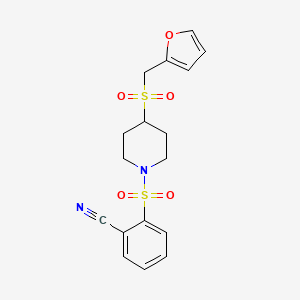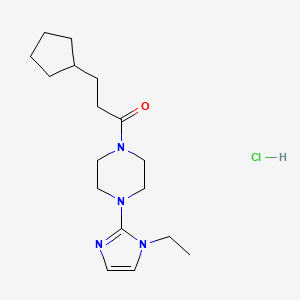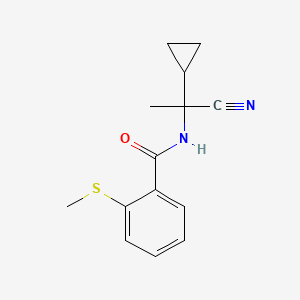
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide, also known as CCPA, is a chemical compound that has been widely used in scientific research for its pharmacological properties. CCPA is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes.
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. Activation of the adenosine A1 receptor by N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP. This results in a decrease in intracellular calcium levels and a reduction in neurotransmitter release.
Biochemical and Physiological Effects
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis. In addition, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been shown to improve cognitive function by enhancing long-term potentiation and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has several advantages for lab experiments. It is a highly selective agonist of the adenosine A1 receptor, which allows for specific activation of this receptor. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide is also relatively stable and can be stored for extended periods of time. However, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. In addition, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has a short half-life, which requires frequent administration during experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide. One potential direction is the investigation of its potential as a treatment for cardiovascular diseases, such as hypertension and myocardial infarction. Another potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide.
Synthesemethoden
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide can be synthesized by a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amino group, and then reaction with methylthioacetic acid. The final product is obtained by the reaction of the resulting intermediate with cyanogen bromide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been widely used in scientific research for its pharmacological properties. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has also been studied for its potential as a treatment for cardiovascular diseases, such as hypertension and myocardial infarction.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(9-15,10-7-8-10)16-13(17)11-5-3-4-6-12(11)18-2/h3-6,10H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJKEPMERXCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)
![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)
![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)
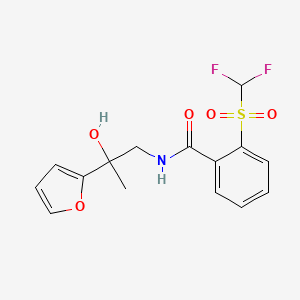

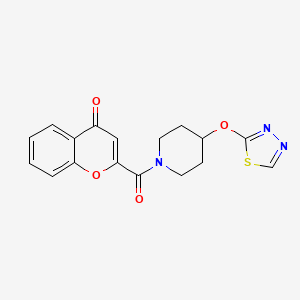
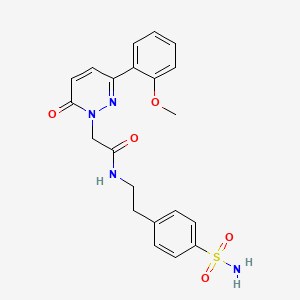

![4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2802125.png)
